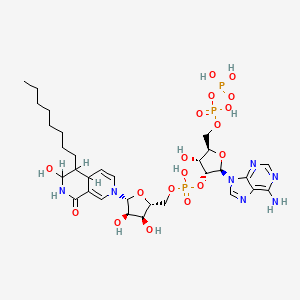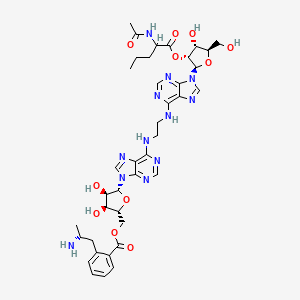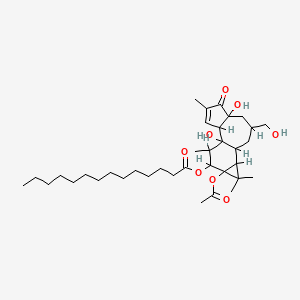
2-酮多沙普兰
描述
酮多沙普兰: 是呼吸兴奋剂多沙普兰的代谢产物。它因其潜在的治疗应用而受到关注,特别是在治疗房颤方面。 酮多沙普兰以其抑制特定离子通道的能力而闻名,使其成为各种医疗应用的有希望的候选药物 .
科学研究应用
酮多沙普兰在科学研究中具有广泛的应用:
化学: 用作研究氧化和还原反应的模型化合物。
生物学: 研究其对离子通道和细胞呼吸的影响。
工业: 用于开发新药,并用作分析化学中的参考标准。
生化分析
Biochemical Properties
2-Ketodoxapram plays a significant role in biochemical reactions, particularly in the inhibition of specific ion channels. It has been shown to strongly inhibit TASK-1 and TASK-3 channels, with an IC50 of 0.8 μM and 1.5 μM, respectively . These channels are involved in maintaining the resting membrane potential and regulating cellular excitability. The inhibition of these channels by 2-Ketodoxapram can lead to the termination of atrial fibrillation by restoring normal sinus rhythm . Additionally, 2-Ketodoxapram interacts with various proteins and enzymes involved in its metabolism, including cytochrome P450 enzymes, which facilitate its biotransformation .
Cellular Effects
2-Ketodoxapram exerts several effects on different cell types and cellular processes. In cardiomyocytes, it has been observed to reduce the burden of atrial fibrillation by inhibiting TASK-1 channels . This inhibition leads to the prolongation of the action potential duration, thereby stabilizing the cardiac rhythm. Furthermore, 2-Ketodoxapram influences cell signaling pathways by modulating ion channel activity, which can impact gene expression and cellular metabolism . The compound’s effects on respiratory cells include stimulation of the carotid body chemoreceptors, leading to increased respiratory drive .
Molecular Mechanism
The molecular mechanism of 2-Ketodoxapram involves its interaction with ion channels and chemoreceptors. By inhibiting TASK-1 and TASK-3 channels, 2-Ketodoxapram alters the membrane potential and reduces cellular excitability . This inhibition is achieved through binding to specific sites on the ion channels, preventing the flow of potassium ions. Additionally, 2-Ketodoxapram stimulates the carotid body chemoreceptors, which in turn activate the respiratory centers in the brainstem . This dual mechanism of action contributes to its therapeutic effects in both cardiac and respiratory conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ketodoxapram have been studied over various time frames. The compound exhibits a terminal half-life of approximately 1.71 hours, indicating its relatively rapid clearance from the system . Stability studies have shown that 2-Ketodoxapram remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies in animal models have demonstrated sustained efficacy in reducing atrial fibrillation burden without significant adverse effects .
Dosage Effects in Animal Models
The effects of 2-Ketodoxapram vary with different dosages in animal models. In porcine models, intravenous administration of 1 mg/kg of 2-Ketodoxapram has been shown to significantly reduce atrial fibrillation burden . Higher doses may lead to increased efficacy but also pose a risk of adverse effects such as excessive inhibition of ion channels and potential toxicity . It is crucial to determine the optimal dosage that balances therapeutic benefits with minimal side effects.
Metabolic Pathways
2-Ketodoxapram is metabolized primarily in the liver through the action of cytochrome P450 enzymes . These enzymes facilitate the oxidation of 2-Ketodoxapram, leading to the formation of various metabolites. The metabolic pathways involve phase I reactions, including hydroxylation and dealkylation, followed by phase II reactions such as glucuronidation . These metabolic processes are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 2-Ketodoxapram within cells and tissues are influenced by its physicochemical properties and interactions with transport proteins. The compound exhibits a brain-to-plasma ratio of 0.065, indicating limited crossing of the blood-brain barrier . This restricted distribution to the brain may reduce the risk of central nervous system side effects. Additionally, 2-Ketodoxapram binds to plasma proteins, which can affect its bioavailability and distribution within the body .
Subcellular Localization
2-Ketodoxapram’s subcellular localization is primarily within the cytoplasm, where it interacts with ion channels and other target proteins . The compound does not exhibit significant accumulation in specific organelles, suggesting a diffuse distribution within the cytoplasmic compartment. Post-translational modifications and targeting signals do not appear to play a significant role in its subcellular localization .
准备方法
合成路线和反应条件
酮多沙普兰的合成通常涉及多沙普兰的氧化。该过程可以使用各种氧化剂在受控条件下实现。一种常见的方法涉及在酸性介质中使用高锰酸钾或三氧化铬。反应在 0-25°C 的温度范围内进行,以确保多沙普兰中仲醇基的选择性氧化形成酮多沙普兰。
工业生产方法
酮多沙普兰的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器并精确控制反应条件以确保高产率和纯度。最终产品使用结晶或色谱等技术进行纯化,以去除任何杂质。
化学反应分析
反应类型
酮多沙普兰经历几种类型的化学反应,包括:
氧化: 如前所述,酮多沙普兰是通过多沙普兰的氧化形成的。
还原: 它可以使用硼氢化钠等还原剂还原回多沙普兰。
取代: 酮多沙普兰可以进行亲核取代反应,特别是在羰基处。
常用试剂和条件
氧化: 高锰酸钾,三氧化铬,酸性介质。
还原: 硼氢化钠,氢化铝锂。
取代: 在碱性条件下,如胺或醇等亲核试剂。
主要产物
氧化: 酮多沙普兰。
还原: 多沙普兰。
取代: 各种取代衍生物,具体取决于所使用的亲核试剂。
作用机制
酮多沙普兰主要通过抑制特定离子通道发挥作用,例如 TASK-1 和 TASK-3。这些通道参与维持静息膜电位和调节细胞兴奋性。 通过抑制这些通道,酮多沙普兰可以调节心肌动作电位,使其在治疗房颤方面有用 .
相似化合物的比较
酮多沙普兰通常与其母体化合物多沙普兰和其他类似的离子通道抑制剂进行比较:
多沙普兰: 两种化合物都抑制 TASK-1 和 TASK-3 通道,但酮多沙普兰的半衰期更长,并且穿过血脑屏障的能力降低,这可能使其更适合某些治疗应用.
其他离子通道抑制剂: 诸如布比卡因和利多卡因等化合物也抑制离子通道,但具有不同的选择性特征和药代动力学特征。
类似化合物
- 多沙普兰
- 布比卡因
- 利多卡因
酮多沙普兰的独特特性,如其特定的离子通道抑制和药代动力学特征,使其成为进一步研究和潜在治疗应用的宝贵化合物。
属性
IUPAC Name |
4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCHHQQQMSDZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962591 | |
| Record name | 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42595-88-0 | |
| Record name | 2-Ketodoxapram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042595880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AHR-5955 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SY5VUG7T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 2-ketodoxapram alongside doxapram?
A1: Doxapram is metabolized in the body to form 2-ketodoxapram. [] Understanding the pharmacokinetics of both the parent drug and its active metabolite is crucial because 2-ketodoxapram may contribute to the overall therapeutic effect of doxapram. Studying both compounds allows researchers to assess their individual contributions to efficacy and potential side effects.
Q2: What analytical methods have been developed to study the pharmacokinetics of doxapram and 2-ketodoxapram?
A2: Researchers have developed a highly sensitive and specific ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay to simultaneously quantify doxapram and 2-ketodoxapram in biological samples. [] This method allows for accurate measurement of both compounds in plasma and tissues, enabling comprehensive pharmacokinetic studies. This method demonstrated a low limit of quantification for both doxapram and 2-ketodoxapram in both plasma and brain tissue. [] Additionally, a gas chromatography method has been developed for the simultaneous determination of doxapram and 2-ketodoxapram specifically in the plasma of neonates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1194943.png)



![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B1194955.png)







![1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide](/img/structure/B1194966.png)
